Validamycin H
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Description
Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Inhibition of Fungal Growth and Mycotoxin Production
Validamycin has demonstrated effectiveness in controlling Fusarium head blight caused by Fusarium graminearum. It inhibits the synthesis of deoxynivalenol (DON), a mycotoxin, by decreasing trehalase activity and the production of glucose and pyruvate, precursors of DON biosynthesis. Validamycin also induces resistance in wheat against F. graminearum, enhancing control of Fusarium head blight and reducing DON contamination in grains (Li et al., 2019).
Biosynthesis and Metabolic Pathways
Research on the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus identified specific intermediates in its biosynthetic pathway. This insight aids in understanding the molecular processes behind the formation of validamycin A, contributing to the development of more efficient production methods (Dong et al., 2001).
Effects on Insect Pests
Validamycin treatment significantly inhibits glycometabolism and chitin synthesis in the common cutworm, Spodoptera litura, a notable agricultural pest. It impacts the insect's growth and development, making it a potential candidate for controlling this pest (Yu et al., 2021).
Molecular Mechanisms in Insects
A study exploring the effects of validamycin on Diaphorina citri revealed changes in gene expression related to chitin metabolism, cuticle synthesis, and insecticide detoxification. This provides insights into the molecular mechanisms of validamycin's action on insects, presenting potential targets for pest control (Yu et al., 2020).
Environmental Safety and Agricultural Use
Validamycin's environmental safety was assessed, focusing on its effects on bacterial and fungal biomass in soil. This research is crucial for understanding the ecological impact of widespread agricultural use of validamycin (Qian et al., 2007).
properties
IUPAC Name |
2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHOQRBXQDUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926921 |
Source
|
Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
12650-72-5, 130812-69-0 |
Source
|
Record name | Validamycin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Validamycin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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